N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-13-17(27-26(29)16-5-8-18(30-2)9-6-16)7-11-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOIFYSYVTMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzofuran Core Structure
The benzofuran core serves as the foundational scaffold for subsequent derivatization. The synthesis begins with a substituted dihydroxybenzene precursor, typically 5-hydroxy-3-methylbenzofuran, which is generated via acid-catalyzed cyclization of 2-methyl-4-hydroxy-5-methoxyacetophenone . Key steps include:
Cyclization Conditions
-
Substrate : 2-methyl-4-hydroxy-5-nitroacetophenone (prepared via nitration of 4-hydroxy-3-methylacetophenone) .
-
Reagents : Concentrated sulfuric acid or polyphosphoric acid at 80–100°C for 4–6 hours .
-
Mechanism : Intramolecular esterification followed by dehydration to form the benzofuran ring .
Intermediate Isolation
Introduction of the 2,5-dimethoxybenzoyl group at position 2 is achieved via Friedel-Crafts acylation. This step requires careful control to ensure regioselectivity:
Reaction Parameters
-
Acylating Agent : 2,5-Dimethoxybenzoyl chloride (synthesized from 2,5-dimethoxybenzoic acid using thionyl chloride) .
-
Catalyst : Anhydrous aluminum chloride (1.2 equivalents) in dichloromethane at 0–5°C .
-
Workup : Quenching with ice-water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Challenges
-
Competing acylation at position 4 is mitigated by steric hindrance from the methyl group at position 3 .
Reduction of the Nitro Group
The nitro group at position 5 is reduced to an amine, enabling subsequent amidation:
Reduction Methods
-
Catalytic Hydrogenation :
-
Chemical Reduction :
Intermediate Characterization
-
The amine intermediate is characterized via LC-MS (m/z 356.2 [M+H]⁺) and ¹H NMR (δ 6.82 ppm, singlet, NH₂) .
Amidation with 4-Methoxybenzoyl Chloride
The final step involves coupling the amine with 4-methoxybenzoyl chloride to form the target amide:
Coupling Strategies
-
Schotten-Baumann Reaction :
-
Carbodiimide-Mediated Coupling :
Purification
-
Crude product is purified via recrystallization (methanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) .
Optimization and Scalability
Process Improvements
-
One-Pot Synthesis : Combining acylation and reduction steps reduces intermediate isolation, improving overall yield to 50–55% .
-
Green Chemistry : Replacement of AlCl₃ with FeCl₃ in acylation minimizes waste .
Comparative Analysis of Methods
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran formation | H₂SO₄ cyclization | 68 | 95 |
| Acylation | AlCl₃-mediated | 60 | 98 |
| Reduction | Catalytic hydrogenation | 88 | 99 |
| Amidation | Schotten-Baumann | 72 | 97 |
| Amidation | EDCl/HOBt | 83 | 99 |
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.92 (d, J=8.8 Hz, 2H, ArH), 7.45 (s, 1H, benzofuran-H), 6.98 (s, 1H, ArH), 3.91 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) .
-
HRMS : m/z 522.1845 [M+H]⁺ (calculated for C₂₉H₂₇NO₆: 522.1851) .
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Modifications
-
Use of 2,5-dimethoxybenzoic acid instead of benzoyl chloride reduces reagent costs .
-
Recycling of Pd/C catalyst via filtration and reactivation .
Safety Protocols
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of benzamides, which are known for their diverse biological activities. Preliminary studies indicate that compounds with similar structures often exhibit:
- Anticancer Properties : Research suggests that N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide may have potential as an anticancer agent due to its ability to interact with specific biological targets involved in cancer progression.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound could also be effective against various pathogens.
Drug Discovery
This compound has been included in several screening libraries for drug discovery:
- Anticancer Library : It is part of a library containing compounds screened for their potential anticancer activity, indicating ongoing research into its efficacy against different cancer types .
- BRD4 Targeted Library : The compound is also included in a library focused on targeting BRD4, a protein involved in regulating gene expression and implicated in various cancers .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds reveal insights into how modifications can enhance solubility and potency:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-(4-methylphenyl)benzamide | Simple methoxy substitution | Moderate antibacterial activity |
| 4-Dimethylaminobenzamide | Dimethylamino group | Stronger antimicrobial properties |
| N-(4-Hydroxyphenyl)benzamide | Hydroxyl group instead of methoxy | Notable antioxidant activity |
The unique combination of methoxy groups and the benzofuran structure in this compound may enhance its biological activity compared to these similar compounds.
Interaction Studies
Investigating how this compound interacts with biological targets is essential for understanding its mechanism of action. These studies can involve:
- Binding Affinity Assessments : Evaluating the compound's affinity for specific receptors or enzymes that play roles in disease mechanisms.
- Cellular Assays : Conducting assays to determine the effects of the compound on cell viability and proliferation in cancer cell lines.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
The target compound’s closest analog is 4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (RN: 929504-60-9). This analog replaces the 4-methoxy group with a bromine atom, significantly altering its electronic and steric properties. Key differences include:
| Property | Target Compound | 4-Bromo Analog |
|---|---|---|
| Molecular Formula | C₂₆H₂₃NO₆ | C₂₅H₂₀BrNO₅ |
| Molecular Weight | ~457.47 g/mol | 494.34 g/mol |
| Substituent | 4-OCH₃ (electron-donating) | 4-Br (electron-withdrawing) |
| Applications | Research chemical (unreported) | Unspecified; structural studies |
Heterocyclic Core Modifications
Compound 54 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dimethoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide) replaces the benzofuran core with a thiazole ring. This modification introduces sulfur into the heterocycle, altering electronic properties and hydrogen-bonding capabilities. The thiazole derivative also incorporates a cyclopropane-carboxamide group, which may enhance conformational rigidity compared to the benzofuran-based target compound .
Functional Group Comparisons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide shares the benzamide backbone but lacks the benzofuran system. Instead, it features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization reactions. This highlights how structural simplification can shift utility from catalysis (N,O-directing groups) to aromatic stacking (benzofuran systems) .
Methodological and Analytical Insights
Structural Elucidation Techniques
Both the target compound and its analogs rely on X-ray crystallography (via SHELX or ORTEP-III ) for unambiguous structural confirmation. For example, the 4-bromo analog’s crystal structure was resolved using SHELXL, revealing planar benzofuran and benzamide moieties with dihedral angles of 15.2° between aromatic rings .
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer research and pain management. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a benzamide core and a benzofuran moiety , with two methoxy groups on the benzoyl group. Its molecular formula is and it has a molecular weight of 445.5 g/mol . The structural complexity is believed to contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 929371-96-0 |
Synthesis
The synthesis of this compound typically involves multiple synthetic steps, including the formation of the benzofuran framework and subsequent modifications to introduce the methoxy and amide functionalities. Research indicates that this compound can be synthesized through various methods that enhance yield and purity, which are crucial for biological testing .
Anticancer Potential
Studies have shown that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve interference with microtubule dynamics , which is essential for cell division .
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer)
- Findings : The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.
Analgesic Effects
The compound has also been investigated for its antinociceptive properties . In animal models, it has shown significant pain relief comparable to established analgesics like aspirin and acetaminophen but with a different mechanism of action. The analgesic effect was not influenced by traditional opioid pathways, suggesting alternative pathways may be involved .
Case Study: Antinociceptive Activity
- Models Used : Hot plate test, tail-flick test
- Results : Dose-dependent analgesia was observed, with effects lasting up to four hours post-administration.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest selective binding to certain receptors or enzymes involved in tumor progression and nociception. Further research is required to fully elucidate these interactions and their implications for therapeutic efficacy .
Q & A
Q. What are the critical steps in synthesizing N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide, and how are reaction conditions optimized?
Answer: The synthesis involves multi-step organic reactions, including:
- Benzofuran core formation : Cyclization of substituted phenols under acidic or basic conditions to construct the benzofuran moiety.
- Acylation : Introduction of the 2,5-dimethoxybenzoyl group via Friedel-Crafts acylation or coupling reagents like DCC/DMAP.
- Benzamide coupling : Amide bond formation between the benzofuran intermediate and 4-methoxybenzoyl chloride using HATU or EDCI as coupling agents.
Optimization strategies :- Temperature control : Maintaining 0–5°C during acylation to prevent side reactions.
- pH adjustment : Neutralizing acidic byproducts during cyclization to improve yield.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy groups at δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Infrared Spectroscopy (IR) : Detection of carbonyl stretches (~1680 cm⁻¹ for benzamide and benzoyl groups).
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and bond angles, as demonstrated in similar benzofuran derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across different studies involving this benzamide derivative?
Answer:
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for cytotoxicity).
- Validate purity : Ensure >95% purity via HPLC before biological testing to exclude impurities as confounding factors.
- Meta-analysis : Compare dose-response curves (e.g., IC₅₀ values) across studies, accounting for variables like solvent (DMSO vs. saline) or incubation time .
Q. What strategies are recommended for designing enzyme inhibition assays to evaluate the compound’s HDAC inhibitory potential?
Answer:
- Enzyme selection : Use recombinant HDAC isoforms (e.g., HDAC1/6) to test specificity.
- Fluorogenic substrates : Employ acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC) for real-time kinetic measurements.
- Positive controls : Include trichostatin A (TSA) or suberoylanilide hydroxamic acid (SAHA) for benchmark IC₅₀ values.
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be addressed during structural validation?
Answer:
- Cross-validation : Compare NMR-derived torsion angles with X-ray crystallography data (e.g., benzofuran dihedral angles).
- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that may explain discrepancies.
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and match experimental data .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
Answer:
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 2,5-dichloro vs. 2,5-dimethoxy) to assess electronic effects.
- Bioisosteric replacement : Replace the benzofuran core with indole or benzothiophene to evaluate ring system contributions.
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with HDAC catalytic sites) .
Q. What methodologies are effective in analyzing metabolic stability in vitro for this compound?
Answer:
- Liver microsome assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH regeneration system.
- LC-MS/MS quantification : Monitor parent compound depletion over 60 minutes (sampling at 0, 15, 30, 60 min).
- Half-life calculation : Use first-order kinetics (t₁/₂ = ln2/k) to compare metabolic stability against reference compounds like verapamil .
Q. How can researchers mitigate solubility challenges during in vitro testing of this hydrophobic compound?
Answer:
- Co-solvent systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., 0.01% Tween-80) to enhance dispersion.
- Nanoformulation : Prepare liposomal or cyclodextrin-based formulations to improve aqueous solubility.
- Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) for temporary hydrophilicity .
Q. What experimental approaches are used to confirm target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts after compound treatment.
- Pull-down assays : Use biotinylated probes or click chemistry to isolate compound-bound proteins for MS identification.
- Knockout validation : Compare activity in wild-type vs. CRISPR-edited (target gene KO) cell lines .
Q. How can off-target effects be systematically evaluated during pharmacological profiling?
Answer:
- Broad-panel kinase assays : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition.
- Transcriptomic analysis : Perform RNA-seq on treated cells to detect pathway-level perturbations (e.g., NF-κB or MAPK).
- Secondary pharmacology screens : Use GPCR/ion channel panels to assess receptor binding promiscuity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
